Methyl 4-[(1E)-3-methoxy-3-oxo-1-propen-1-yl]-3-nitrobenzoate
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Overview
Description
Methyl 4-[(1E)-3-methoxy-3-oxo-1-propen-1-yl]-3-nitrobenzoate is an organic compound with the molecular formula C12H11NO6 It is a derivative of benzoic acid and features a nitro group, a methoxy group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(1E)-3-methoxy-3-oxo-1-propen-1-yl]-3-nitrobenzoate typically involves the esterification of 4-[(1E)-3-methoxy-3-oxo-1-propen-1-yl]-3-nitrobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(1E)-3-methoxy-3-oxo-1-propen-1-yl]-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: 4-[(1E)-3-carboxy-3-oxo-1-propen-1-yl]-3-nitrobenzoic acid.
Reduction: Methyl 4-[(1E)-3-methoxy-3-oxo-1-propen-1-yl]-3-aminobenzoate.
Substitution: 4-[(1E)-3-methoxy-3-oxo-1-propen-1-yl]-3-nitrobenzoic acid.
Scientific Research Applications
Methyl 4-[(1E)-3-methoxy-3-oxo-1-propen-1-yl]-3-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(1E)-3-methoxy-3-oxo-1-propen-1-yl]-3-nitrobenzoate depends on its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active acid form, which may interact with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(1E)-3-methoxy-3-oxo-1-propen-1-yl]-3-aminobenzoate
- Methyl 4-[(1E)-3-methoxy-3-oxo-1-propen-1-yl]-3-hydroxybenzoate
- Methyl 4-[(1E)-3-methoxy-3-oxo-1-propen-1-yl]-3-chlorobenzoate
Uniqueness
Methyl 4-[(1E)-3-methoxy-3-oxo-1-propen-1-yl]-3-nitrobenzoate is unique due to the presence of both a nitro group and an ester group, which allows it to participate in a wide range of chemical reactions. Its structural features make it a versatile intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C12H11NO6 |
---|---|
Molecular Weight |
265.22 g/mol |
IUPAC Name |
methyl 4-[(E)-3-methoxy-3-oxoprop-1-enyl]-3-nitrobenzoate |
InChI |
InChI=1S/C12H11NO6/c1-18-11(14)6-5-8-3-4-9(12(15)19-2)7-10(8)13(16)17/h3-7H,1-2H3/b6-5+ |
InChI Key |
IFQPDXVGUCWKBF-AATRIKPKSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] |
Canonical SMILES |
COC(=O)C=CC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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